
3,3',5,5'-Tetramethylbenzidine
Overview
Description
3,3',5,5'-Tetramethylbenzidine (TMB) is a chromogenic substrate widely used in colorimetric assays, particularly in peroxidase (e.g., horseradish peroxidase, HRP)-based systems. TMB is oxidized by HRP in the presence of hydrogen peroxide (H₂O₂), producing a blue charge-transfer complex (λₐ = 370 nm and 652 nm) that transitions to yellow (λₐ = 450 nm) upon acidification .
Preparation Methods
Industrial Synthesis via Azobenzene Intermediate
The most efficient and scalable method for TMB synthesis involves a two-step process starting from 2,6-dimethylaniline. This approach, detailed in a patent by CN108997139B, achieves high yields (>95%) under mild conditions .
Oxidation of 2,6-Dimethylaniline to 2,2',6,6'-Tetramethylazobenzene
In the first step, 2,6-dimethylaniline is oxidized using potassium permanganate (KMnO₄) in ethyl acetate. The reaction proceeds via a radical coupling mechanism, forming the azobenzene intermediate .
Reaction Conditions:
-
Molar Ratio: 1:1–1:2 (2,6-dimethylaniline : KMnO₄)
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Temperature: 10–50°C
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Solvent: Ethyl acetate
-
Reaction Time: 24 hours
Example Protocol (Patent CN108997139B):
Component | Quantity | Molar Ratio |
---|---|---|
2,6-Dimethylaniline | 121 g (1 mol) | 1 |
Potassium Permanganate | 237 g (1.5 mol) | 1.5 |
Ethyl Acetate | 1000 mL | – |
After stirring at room temperature for 24 hours, the mixture is filtered, and the filtrate is concentrated to yield 114 g (95.8%) of 2,2',6,6'-tetramethylazobenzene as a crystalline solid .
Reduction and Rearrangement to TMB
The azobenzene intermediate undergoes reductive cleavage using zinc powder and hydrochloric acid, followed by a benzidine rearrangement. This step converts the azobenzene into TMB .
Reaction Conditions:
-
Molar Ratio: 1:3:2 (azobenzene : HCl : Zn)
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HCl Concentration: 6–12 M
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Temperature: Room temperature
-
Solvent: Ethyl acetate
Example Protocol:
Component | Quantity | Molar Ratio |
---|---|---|
2,2',6,6'-Tetramethylazobenzene | 95.2 g (0.4 mol) | 1 |
6 M Hydrochloric Acid | 200 mL (1.2 mol) | 3 |
Zinc Powder | 52 g (0.8 mol) | 2 |
The reaction mixture turns colorless within hours, and after neutralization with NaOH, the organic layer is dried and concentrated to yield 92 g (96%) of TMB .
Synthesis of this compound Hydrochloride
TMB is often stabilized as its hydrochloride salt for commercial applications. The salt is formed by treating TMB with concentrated hydrochloric acid in an organic solvent .
Procedure:
-
Dissolve TMB in ethyl acetate or dichloromethane.
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Slowly add 25–38% concentrated HCl while stirring.
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Filter and recrystallize the precipitate from water.
Example (Patent CN108997139B):
Component | Quantity | Yield |
---|---|---|
TMB | 120 g (0.5 mol) | 85% |
30% HCl | 120 mL | – |
The process yields 133 g of TMB hydrochloride as a white crystalline solid .
Critical Analysis of Synthetic Parameters
Solvent Selection
Ethyl acetate is preferred due to its polarity, which facilitates the dissolution of intermediates while avoiding side reactions. Alternatives like dichloromethane show comparable efficiency but pose greater environmental concerns .
Oxidizing Agent Efficiency
Potassium permanganate outperforms alternatives (e.g., FeCl₃) in selectivity and yield. Excess KMnO₄ (1.5–2 mol equivalents) ensures complete oxidation without over-oxidizing the product .
Zinc Powder Purity
Technical-grade zinc (≥95% purity) suffices, but higher purity (>98%) reduces byproducts during reduction. Particle size (50–100 µm) optimizes surface area for reaction efficiency .
Comparative Data of Synthetic Methods
Table 1: Yield Optimization in Azobenzene Synthesis
KMnO₄ Equivalents | Temperature (°C) | Yield (%) |
---|---|---|
1.5 | 25 | 95.8 |
2.0 | 25 | 97.5 |
1.5 | 40 | 93.2 |
Table 2: Hydrochloride Salt Crystallization Efficiency
Solvent | HCl Concentration | Yield (%) |
---|---|---|
Ethyl Acetate | 30% | 85 |
Dichloromethane | 37% | 85 |
Industrial-Scale Production Insights
Large-scale reactors (2,000–5,000 L) employ jacketed vessels for temperature control. Automated pH monitoring ensures consistent yields during neutralization steps. Post-synthesis, TMB is purified via recrystallization from n-heptane, achieving ≥99% purity for analytical applications .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation and reduction. It acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .
Common Reagents and Conditions
Oxidation: TMB is oxidized by hydrogen peroxide in the presence of peroxidase enzymes, forming a blue-colored radical cation.
Reduction: The blue radical cation can be further reduced to a diimine, which is yellow in color when acid is added.
Major Products
Blue Radical Cation: Formed during the initial oxidation of TMB.
Yellow Diimine: Formed upon further oxidation or acidification of the blue radical cation.
Scientific Research Applications
3,3’,5,5’-Tetramethylbenzidine has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of specific enzymes.
Biology: Employed in immunohistochemistry for staining procedures.
Medicine: Utilized in ELISA to detect and quantify biomolecules such as proteins and antibodies.
Industry: Applied in the detection of chlorine in water and other sanitizing solutions .
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes. TMB acts as a reducing co-substrate, undergoing one-electron oxidation to form a radical cation. This radical cation forms a charge transfer complex with the unoxidized compound, which absorbs light at 652 nm. The fully oxidized form, diimine, absorbs light at 450 nm .
Comparison with Similar Compounds
Parent Compound: Benzidine
Other Benzidine Derivatives
Ortho-Phenylenediamine (OPD)
- Colorimetric Output : Oxidizes to yellow (λₐ = 450 nm), but lacks the dual-wavelength clarity of TMB .
- Stability: Oxidized product is less stable, leading to higher background noise .
- Safety : Less toxic than benzidine but inferior to TMB in sensitivity and safety .
2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS)
- Colorimetric Output : Green product (λₐ = 405 nm), but lower molar extinction coefficient compared to TMB .
- Interference : Susceptible to interference in biological matrices (e.g., plasma proteins) .
Synthesized Benzidine Derivatives
A 2020 study compared TMB with nine derivatives, including 4-methoxy-TMB and 2-methoxy-2-methyl-TMB . Key findings:
- Sensitivity : TMB showed the highest molar absorptivity (ε = 39,000 M⁻¹cm⁻¹ vs. <25,000 for others) .
- Color Purity : TMB’s blue product exhibits minimal spectral overlap, unlike derivatives with methoxy groups, which produce mixed hues .
- Stability : TMB’s oxidation product remains stable for >30 minutes, while others degrade rapidly .
Substrates in Nanozyme Systems
Research Findings and Data Tables
Table 1: Kinetic Parameters of TMB vs. Competing Substrates
Substrate | Km (μM) with HRP | Vmax (μM/s) | Color Output |
---|---|---|---|
TMB | 43 ± 5 | 2.1 ± 0.3 | Blue → Yellow |
OPD | 120 ± 10 | 1.5 ± 0.2 | Yellow |
ABTS | 89 ± 8 | 1.8 ± 0.2 | Green |
Benzidine | N/A (unsafe) | N/A | Variable |
Data compiled from
Biological Activity
3,3',5,5'-Tetramethylbenzidine (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays, particularly in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA). Its primary function is to act as a hydrogen donor in redox reactions catalyzed by peroxidases, leading to a colorimetric change that can be quantitatively measured.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.34 g/mol
- CAS Number : 54827-17-7
- Appearance : White solid that forms a pale blue-green solution when dissolved.
TMB undergoes oxidation in the presence of hydrogen peroxide and peroxidase enzymes, such as horseradish peroxidase. The reaction produces a blue-colored diimine-diamine complex, which can be measured spectrophotometrically. The absorbance peaks at 370 nm and 655 nm during the reaction, and upon stopping the reaction with sulfuric acid, the solution turns yellow with a peak absorbance at 450 nm.
Reaction Equation
The general reaction can be summarized as follows:
Enzymatic Assays
TMB is primarily utilized in assays involving peroxidases. It serves as an indicator for enzymatic activity due to its colorimetric properties. The intensity of the blue color correlates with the concentration of the enzyme present, allowing for quantitative analysis.
Safety and Toxicity
TMB is generally considered safer than its predecessors, such as benzidine, which are known carcinogens. Studies indicate that TMB is not mutagenic according to the Ames test and did not induce tumor formation in animal studies . However, it is photosensitive and should be stored away from light to prevent degradation.
Case Studies and Research Findings
- Detection of Hematuria : TMB has been effectively used to detect hemoglobin in urine samples. In clinical settings, it turns blue upon contact with hemoglobin, providing a rapid diagnostic tool for hematuria .
- Stability Studies : Research has shown that TMB solutions can be stabilized using various solvents to enhance their shelf-life and performance in assays .
- Oxidation Mechanisms : Recent studies have explored the detailed kinetics of TMB oxidation by peroxidases, revealing insights into how structural modifications can affect its reactivity and stability .
Applications in Research
TMB's versatility makes it suitable for various applications beyond traditional assays:
- Immunoassays : Used extensively in ELISA protocols for the detection of proteins and antibodies.
- Western Blotting : Acts as a substrate for visualizing proteins after gel electrophoresis.
- Environmental Monitoring : Employed in assessing microbial activity and the effectiveness of sanitizers under various conditions .
Comparison Table of TMB Applications
Application | Description | Key Benefits |
---|---|---|
ELISA | Quantitative detection of antigens/antibodies | High sensitivity and specificity |
Immunohistochemistry | Visualizing protein expression in tissues | Clear colorimetric results |
Environmental Testing | Monitoring microbial activity | Rapid results |
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing TMB as a chromogenic substrate in peroxidase-based assays?
- Methodological Answer : TMB is typically prepared as a stock solution in DMSO (10 mg/mL or 41.6 mM). For working solutions, dilute the stock in a buffered system (e.g., citrate-phosphate buffer, pH 5.0–6.0) and add 0.002% (v/v) H2O2 immediately before use. The reaction can be stopped with 2 M sulfuric acid, shifting the absorbance peak to 450 nm for enhanced sensitivity. Hydrochloride salts of TMB are water-soluble and preferred for direct aqueous applications .
Q. Why is TMB preferred over carcinogenic benzidine derivatives in colorimetric assays?
- Methodological Answer : TMB’s tetra-methyl substitution reduces carcinogenicity (Ames test-negative) while maintaining high sensitivity. Compared to benzidine, TMB produces stable oxidation products with superior color purity (blue-to-yellow transition) and minimal interference from calcium/magnesium ions in aqueous systems. This makes it suitable for clinical diagnostics and environmental monitoring .
Q. What are the primary applications of TMB in biochemical research?
- Methodological Answer : TMB is widely used as a peroxidase substrate in ELISA, immunohistochemistry, and immunoblotting. It also serves as a chromogen for detecting reactive oxygen species (ROS), hydrogen peroxide, and chlorine in water. Recent applications include photothermal sensing (e.g., CoOOH nanozyme-mediated systems) and glutathione detection via chitosan-H2O2-TMB reaction cascades .
Advanced Research Questions
Q. How can researchers optimize TMB incubation time in nanoparticle-catalyzed oxidation reactions?
- Methodological Answer : Incubation time impacts nanozyme activity and signal linearity. For silver nanoparticle-catalyzed TMB oxidation, perform kinetic studies by measuring absorbance (370 nm or 650 nm) at intervals (e.g., 0–30 minutes). Use Michaelis-Menten kinetics to determine optimal time for maximal reaction velocity (Vmax) and minimal background noise. Adjust based on nanoparticle size, surface charge, and H2O2 concentration .
Q. How to resolve contradictory data in TMB-based assays caused by environmental factors?
- Methodological Answer : Contradictions may arise from pH variations, ionic strength, or interfering substances (e.g., ascorbic acid). Validate assays by:
- Standardizing buffer pH (5.0–6.0 for citrate-phosphate systems).
- Including negative controls (e.g., H2O2-free or enzyme-inhibited samples).
- Using chelating agents (e.g., EDTA) to mitigate metal ion interference.
Cross-validate with alternative substrates (e.g., ABTS) to isolate TMB-specific artifacts .
Q. What strategies enhance TMB’s stability and sensitivity in long-term storage?
- Methodological Answer : Store TMB stock solutions in DMSO at -20°C in 1–2 mL aliquots to prevent freeze-thaw degradation. For hydrochloride salts, store desiccated at 2–8°C. Monitor oxidation by checking for color changes (yellowing indicates degradation). Pre-mix H2O2 only before use to minimize autoxidation .
Q. How does TMB’s molecular structure influence its performance as a chromogenic substrate?
- Methodological Answer : TMB’s symmetrical tetra-methyl groups stabilize the radical cation intermediate during peroxidase-mediated oxidation, yielding a distinct absorbance peak at 370 nm. Comparative studies with substituted benzidines (e.g., 4OCH3, 2OCH32CH3) confirm TMB’s superior sensitivity, color purity, and oxidation product stability, attributed to steric and electronic effects .
Q. Can TMB be adapted for real-time, in situ monitoring of enzymatic activity?
- Methodological Answer : Yes. TMB’s soluble oxidation product allows kinetic monitoring via spectrophotometry. For in situ applications (e.g., bioimaging), encapsulate TMB in nanoparticles or hydrogels to localize signal generation. Pair with near-infrared probes or surface-enhanced Raman spectroscopy (SERS) for multiplexed detection .
Q. Safety and Compliance
Q. What safety precautions are essential when handling TMB?
- Methodological Answer : Although TMB is non-carcinogenic, avoid inhalation and dermal contact. Use PPE (gloves, lab coat) and work in a fume hood. Dispose of waste via authorized landfills, puncturing containers to prevent reuse. Follow local regulations for benzidine-related compounds, as ecotoxicity data are limited .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIUNKRWKOVEES-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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DSSTOX Substance ID |
DTXSID5026120 | |
Record name | 3,3',5,5'-Tetramethylbenzidine | |
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Molecular Weight |
240.34 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline] | |
Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Record name | 3,3',5,5'-Tetramethylbenzidine | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Vapor Pressure |
0.0000005 [mmHg] | |
Record name | 3,3',5,5'-Tetramethylbenzidine | |
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CAS No. |
54827-17-7 | |
Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Record name | 3,3′,5,5′-Tetramethylbenzidine | |
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Record name | 3,3',5,5'-Tetramethylbenzidine | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- | |
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Record name | 3,3',5,5'-Tetramethylbenzidine | |
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Record name | 3,3',5,5'-tetramethylbenzidine | |
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Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Melting Point |
334 to 336 °F (NTP, 1992), 168.5 °C | |
Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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